2-Azido-1-oxo-1lambda~5~-quinoxaline
Description
Properties
CAS No. |
51796-69-1 |
|---|---|
Molecular Formula |
C8H5N5O |
Molecular Weight |
187.16 g/mol |
IUPAC Name |
2-azido-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C8H5N5O/c9-12-11-8-5-10-6-3-1-2-4-7(6)13(8)14/h1-5H |
InChI Key |
MXHGHLCZUNHJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=[N+]2[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The electronic behavior of 2-azido-1-oxo-1λ⁵-quinoxaline is distinct compared to other quinoxaline derivatives. For example:
The azido group in 2-azido-1-oxo-1λ⁵-quinoxaline lowers the HOMO-LUMO gap compared to unsubstituted quinoxaline, enhancing its electrophilicity and suitability for cycloaddition reactions. In contrast, 10-chloro-6-methyl-11-(methylsulfanyl)quinoxaline exhibits a smaller gap due to electron-withdrawing chlorine and electron-donating methylsulfanyl groups, balancing its reactivity .
Preparation Methods
Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds
The classic synthesis of quinoxalines involves the cyclocondensation of o-phenylenediamines with 1,2-diketones or analogous dicarbonyl derivatives. For instance, the reaction of o-phenylenediamine with benzil (1,2-diphenylethanedione) yields 2,3-diphenylquinoxaline under acidic or catalytic conditions. To introduce the 1-oxo group, modified diketones such as glyoxal derivatives or α-keto acids may serve as precursors. For example, employing phenylglyoxal (C₆H₅COCHO) generates quinoxaline-1-one directly via cyclization.
Catalytic enhancements, such as heteropolyacids (e.g., H₂PMo₁₁VCuO₄₀ supported on alumina), enable room-temperature reactions with yields exceeding 90%. This method avoids harsh conditions and facilitates scalability (Table 1).
Table 1. Catalyst Performance in Quinoxaline Synthesis
| Catalyst | Yield (%) | Reaction Time (min) |
|---|---|---|
| AlCuMoVP | 92 | 120 |
| AlFeMoVP | 80 | 120 |
Azide Functionalization Strategies
Nucleophilic Substitution at C-2
Introducing the azido group at position 2 typically involves displacing a leaving group (e.g., halide, tosylate) with sodium azide (NaN₃). For example, 2-chloroquinoxaline-1-one undergoes substitution in dimethylformamide (DMF) at 60°C, yielding 2-azido-1-oxoquinoxaline. Catalytic systems, such as CuI in acetonitrile, accelerate the reaction, achieving >85% yield within 4 hours.
Diazotization and Azide Transfer
Alternative routes employ diazonium intermediates. Treating 2-aminoquinoxaline-1-one with nitrous acid (HNO₂) generates a diazonium salt, which reacts with NaN₃ to form the azide. This method requires careful pH control (pH 4–5) and low temperatures (−5°C) to prevent side reactions.
Integrated Synthetic Pathways
Post-Synthetic Modification of Quinoxaline-1-one
Starting from preformed quinoxaline-1-one, bromination at C-2 using N-bromosuccinimide (NBS) in CCl₄ yields 2-bromoquinoxaline-1-one. Subsequent treatment with NaN₃ in DMF at 80°C affords the target compound in 78% yield.
Table 2. Optimization of Azidation Conditions
| Substrate | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Bromoquinoxaline-1-one | DMF | 80 | 78 |
| 2-Iodooquinoxaline-1-one | DMSO | 100 | 82 |
Mechanistic Insights and Catalytic Systems
Role of Heteropolyacids
Keggin-type heteropolyacids (e.g., H₂PMo₁₁VCuO₄₀) act as Brønsted acids, protonating the diketone to enhance electrophilicity for nucleophilic attack by the diamine. The supported catalyst AlCuMoVP demonstrates recyclability over four cycles with <5% activity loss, making it cost-effective for large-scale applications.
Q & A
Q. What are the preferred synthetic routes for 2-azido-1-oxo-1λ⁵-quinoxaline, and how do reaction conditions influence yield?
The synthesis of quinoxaline derivatives typically involves condensation of ortho-diamines with 1,2-diketones or α-keto acids under acidic or thermal conditions . For azido-substituted derivatives like 2-azido-1-oxo-1λ⁵-quinoxaline, diazo transfer reactions using reagents such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide are critical. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are crucial to avoid premature decomposition of the azide group. Yields can be optimized by stabilizing intermediates via chelation with Lewis acids like ZnCl₂ .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing 2-azido-1-oxo-1λ⁵-quinoxaline?
- NMR : ¹H/¹³C NMR can confirm the azido group’s presence (δ ~210–250 ppm for N₃ in ¹³C) and the quinoxaline backbone’s aromaticity .
- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c) are common for quinoxaline derivatives, with bond angles and distances validating the λ⁵-sulfur configuration .
- Electrochemical analysis : Differential pulse polarography (DPP) at pH 5–8 can detect redox behavior influenced by the azido group’s electron-withdrawing effects .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of 2-azido-1-oxo-1λ⁵-quinoxaline derivatives for biological targets?
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for azide-containing systems .
- Molecular docking : Screen against targets like Trypanosoma cruzi proteins or acetylcholinesterase (AChE) using Protein Data Bank (PDB) entries co-crystallized with quinoxalines. Prioritize interactions at peripheral anionic sites (PAS) over catalytic sites (CAS) for selective inhibition .
Q. How do structural modifications (e.g., bromo vs. azido substituents) alter the bioactivity of quinoxaline derivatives?
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Case study : If a DFT-predicted high-affinity derivative shows low activity, validate via:
- Enzyme kinetics : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
- Metabolic stability assays : Test for azide reduction to amines in liver microsomes, which may deactivate the compound .
- Structural analogs : Compare with nitro- or carbonyl-substituted quinoxalines to identify steric/electronic mismatches .
Methodological Guidance
Q. What strategies mitigate risks when handling 2-azido-1-oxo-1λ⁵-quinoxaline in the lab?
Q. How can green chemistry principles be applied to synthesize 2-azido-1-oxo-1λ⁵-quinoxaline?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
- Catalysis : Use immobilized lipases or Fe³⁺-montmorillonite clays for recyclable, energy-efficient reactions .
Data Contradiction Analysis
Q. Why might LogP values vary between computational models and experimental measurements?
- Computational limitations : Density functionals may underestimate solvation effects for polar azides. Validate via shake-flask HPLC with octanol-water partitioning .
- Experimental artifacts : Impurities from incomplete diazo transfer can skew results. Purify via flash chromatography (SiO₂, hexane/EtOAc) before analysis .
Emerging Applications
Q. Can 2-azido-1-oxo-1λ⁵-quinoxaline serve as a fluorescent probe for metal ion detection?
Yes, the azido group’s electron-withdrawing nature enhances fluorescence quenching upon binding Zn²⁺ or Cu²⁺. Design derivatives with pyridyl or quinolinyl appendages for selective recognition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
